2-((2-((2,4-Dichlorophenyl)amino)-2-oxoethyl)thio)nicotinic acid
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Overview
Description
The compound is a derivative of nicotinic acid (also known as niacin or vitamin B3), with a 2,4-dichlorophenylamino-2-oxoethylthio group attached. The presence of the dichlorophenyl group suggests that this compound may have some biological activity, as dichlorophenyl groups are often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring (from the nicotinic acid), attached to a 2,4-dichlorophenylamino-2-oxoethylthio group. The dichlorophenyl group is a common feature in many biologically active compounds, suggesting potential interactions with biological targets .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the chlorine atoms on the dichlorophenyl group could potentially be substituted in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and the presence of the dichlorophenyl group would all influence its properties .Scientific Research Applications
Herbicidal Activity and Synthesis of Novel Compounds
Research by Yu et al. (2021) focused on the synthesis of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating excellent herbicidal activity against certain plants. This suggests that derivatives of nicotinic acid, potentially including the specific compound , could be used in the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Industrial Production and Environmental Considerations
A literature review conducted by Lisicki et al. (2022) on ecological methods to produce nicotinic acid from commercially available raw materials discusses the need for green chemistry approaches in the industrial production of nicotinic acid. This highlights the environmental implications and the search for sustainable production methods of nicotinic acid and possibly its derivatives, including "2-((2-((2,4-Dichlorophenyl)amino)-2-oxoethyl)thio)nicotinic acid" (Dawid Lisicki et al., 2022).
Receptors for Nicotinic Acid and Medicinal Applications
Research on the receptors for nicotinic acid (PUMA-G and HM74) by Tunaru et al. (2003) and its anti-lipolytic effect underscores the medicinal applications of nicotinic acid in lipid-lowering and the potential for derivatives to target these receptors for therapeutic purposes (S. Tunaru et al., 2003).
Vasorelaxation and Antioxidation Properties
A study by Prachayasittikul et al. (2010) on the vasorelaxation and antioxidation properties of thionicotinic acid derivatives reveals potential therapeutic applications in cardiovascular health and antioxidative treatments. This research suggests that derivatives of nicotinic acid, such as the compound , might possess valuable pharmacological properties (Supaluk Prachayasittikul et al., 2010).
Future Directions
Properties
IUPAC Name |
2-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S/c15-8-3-4-11(10(16)6-8)18-12(19)7-22-13-9(14(20)21)2-1-5-17-13/h1-6H,7H2,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOHWFDUUBYESO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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